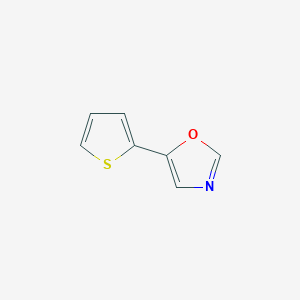

5-(2-Thienyl)-1,3-oxazole

Descripción general

Descripción

5-(2-Thienyl)-1,3-oxazole is a chemical compound that features an oxazole ring, a five-membered heterocyclic structure containing both nitrogen and oxygen, with a 2-thienyl substituent. This structure is of interest due to its potential applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of 5-(2-thienyl)-1,3-oxazole derivatives can be achieved through various methods. For instance, the deprotonation of 2-(phenylsulfonyl)-1,3-oxazole provides a reactive C-5 carbanion that can be further reacted with electrophiles such as aldehydes and ketones, leading to the formation of 5-substituted oxazoles . Additionally, the synthesis of related 5-thienyl-4-oxazoleacetic acid derivatives has been reported, with potent hypolipidemic effects observed in some of the synthesized compounds . Moreover, a versatile template for the synthesis of various 2-phenyl-3,4-substituted oxazoles has been described, which involves nucleophilic ring-opening of oxazolone followed by cyclization .

Molecular Structure Analysis

The molecular structure of 5-(2-thienyl)-1,3-oxazole derivatives can be elucidated using techniques such as X-ray crystallography. For example, the crystal structure of 4-ethyl-5-(2-thienyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, a related compound, has been determined, providing insights into the molecular and crystal structure compared to its aromatic analogs9.

Chemical Reactions Analysis

5-(2-Thienyl)-1,3-oxazole and its derivatives can undergo various chemical reactions. For instance, the synthesis of 5-(2-thienyl)-1,2,4-triazoles and 5-(2-thienyl)-1,3,4-oxadiazoles has been achieved, and these compounds have been tested for antimicrobial activity, with some displaying marked broad-spectrum antibacterial activity . Additionally, the alkylation of related triazole-thiol compounds under classical and microwave conditions has been explored, with regioselectivity investigated through AM1 semiempirical calculations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-(2-thienyl)-1,3-oxazole derivatives can vary depending on the specific substituents and functional groups present. For example, the hypolipidemic activity of 5-thienyl-4-oxazoleacetic acid derivatives suggests that these compounds can interact with biological systems in a manner that affects lipid metabolism . The solubility, melting point, and stability of these compounds can be influenced by their molecular structure, as seen in the structural analysis of triazole-thione derivatives9.

Aplicaciones Científicas De Investigación

Coordination Chemistry and Catalysis

5-(2-Thienyl)-1,3-oxazole and its derivatives are extensively used in coordination chemistry. A review focusing on 4,5-Dihydro-1,3-oxazole ligands, similar to 5-(2-Thienyl)-1,3-oxazole, reveals their application as chiral auxiliaries in transition metal-catalyzed asymmetric syntheses. These ligands offer versatile design, easy synthesis, and modifiable chiral centers near donor atoms, proving essential in coordination chemistry (Gómez, Muller, & Rocamora, 1999).

Antimicrobial and Anticancer Properties

5-(2-Thienyl)-1,3-oxazole derivatives have shown potential in antimicrobial and anticancer research. A study on 5-(2-Thienyl)-1,2,4-triazoles and 1,3,4-oxadiazoles demonstrates significant in vitro activities against various strains of Gram-positive and Gram-negative bacteria, suggesting their potential as antimicrobial agents. This research indicates the bioactive potential of these compounds in medical applications (Al-Omar, 2010). Additionally, the synthesis and characterization of 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles exhibited promising anticancer activities in vitro, highlighting the potential for these derivatives in anticancer drug development (Kachaeva, Pilyo, Zhirnov, & Brovarets, 2018).

Synthesis and Chemical Modification

The synthesis and chemical modification of 5-(2-Thienyl)-1,3-oxazole derivatives are pivotal in expanding their applications. Research on the general methodology for the synthesis of 2,5-disubstituted-1,3-oxazoles provides insights into the creation of these compounds through reactions with a variety of electrophiles. This methodology is fundamental in the development of new compounds with diverse applications (Williams & Fu, 2010).

Corrosion Inhibition

Thienyl-substituted amino triazoles, closely related to 5-(2-Thienyl)-1,3-oxazole, have been studied for their corrosion inhibition properties. A study shows that these compounds are effective inhibitors for copper corrosion in acidic environments, demonstrating the application of 5-(2-Thienyl)-1,3-oxazole derivatives in material science and corrosion protection (Tang, Chen, Yang, Liu, Yin, & Wang, 2008).

Safety And Hazards

Direcciones Futuras

The future directions for the research and application of 5-(2-Thienyl)-1,3-oxazole and related compounds could involve their use in the design of data storage devices, photogeneration of singlet oxygen, and the development of phosphorescent labels . Another potential direction could be the use of these compounds in the development of new classes of aptamers with increased affinity .

Propiedades

IUPAC Name |

5-thiophen-2-yl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NOS/c1-2-7(10-3-1)6-4-8-5-9-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGBKCFRTMPSJLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CN=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10383896 | |

| Record name | 5-(2-thienyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Thienyl)-1,3-oxazole | |

CAS RN |

70380-70-0 | |

| Record name | 5-(2-thienyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1273678.png)

![5-[(3-Nitropyridin-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1273682.png)

![3-benzo[b]furan-2-yl-1H-pyrazole](/img/structure/B1273683.png)

![5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde](/img/structure/B1273706.png)

![5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic Acid](/img/structure/B1273707.png)